

An In-depth Technical Guide to the Physical Properties of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylquinoxaline

Cat. No.: B1213170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline (CAS No: 13708-12-8) is a heterocyclic aromatic compound with a molecular formula of C₉H₈N₂.^{[1][2]} As a derivative of quinoxaline, it serves as a significant structural motif in the development of pharmaceuticals, agrochemicals, and functional materials.^{[3][4]} Its presence has been noted in food products such as coffee, where it contributes to the roasted and nutty flavor profile.^{[2][3][5][6]} This guide provides a comprehensive overview of the core physical properties of **5-Methylquinoxaline**, complete with detailed experimental protocols for their determination and a workflow for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference.

Chemical Identity and Structure

- IUPAC Name: **5-methylquinoxaline**
- Molecular Formula: C₉H₈N₂
- Molecular Weight: 144.17 g/mol ^[7]
- CAS Number: 13708-12-8^[1]
- Canonical SMILES: Cc1ccccc2nccnc12

- InChI Key: CQLOYHZZCWHSG-UHFFFAOYSA-N[8]

Tabulated Physical Properties

The following tables summarize the key physical and chemical properties of **5-Methylquinoxaline**.

Property	Value	References
Physical State	Liquid	[3]
Appearance	Pale yellow to light brown liquid	[4]
Odor	Roasted, nutty, coffee-like	[3][5]

Property	Value	References
Melting Point	20-21 °C	[9]
Boiling Point	120 °C at 15 mmHg	
Density	1.125 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.62	[10]
Flash Point	> 110 °C (> 230 °F)	[10]
Vapor Pressure	0.0465 mmHg at 25 °C	[9]

Property	Value	References
Solubility	Soluble in organic solvents.	[4]
logP (Octanol-Water Partition Coefficient)	1.93820	[9]
Topological Polar Surface Area (TPSA)	25.78 Å ²	[9]
Hydrogen Bond Donor Count	0	[9]
Hydrogen Bond Acceptor Count	2	[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of **5-Methylquinoxaline**.

Synthesis of 5-Methylquinoxaline

A representative synthesis involves the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline.[3]

Procedure:

- To a solution of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol) in toluene (5 mL), add vanadium(V) oxide (1.60 mmol) and silica gel (500 mg).[3]
- The reaction mixture is then processed to yield **5-methylquinoxaline** as a yellow liquid.[3]

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[11][12][13][14]

Procedure:

- A small amount of the solid compound is introduced into a capillary tube, which is sealed at one end.[11][13]

- The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).[12]
- The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[12][14] For a pure compound, this range is typically narrow.[12]

Determination of Boiling Point

The boiling point of a liquid can be determined by a micro boiling point method using a Thiele tube or a similar apparatus.[15][16][17][18]

Procedure:

- A small amount of the liquid is placed in a small test tube.[15]
- A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end below the liquid surface.[15]
- The apparatus is heated, and as the liquid boils, a stream of bubbles will emerge from the capillary tube.[17]
- The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17]

Determination of Solubility

The solubility of an organic compound in various solvents can be determined through a series of qualitative tests.[19][20][21][22]

Procedure:

- A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[22]
- A small volume of the solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[22]
- The compound is classified as soluble if it dissolves completely.[19]

- If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl and 5% NaOH) is tested to classify it as acidic, basic, or neutral.[20]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[23][24][25][26][27]

Procedure:

- A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3).[24]
- The solution is placed in an NMR tube.
- The NMR spectrum is acquired using an NMR spectrometer.[25] The resulting spectrum shows signals corresponding to different types of protons in the molecule.[23][27]

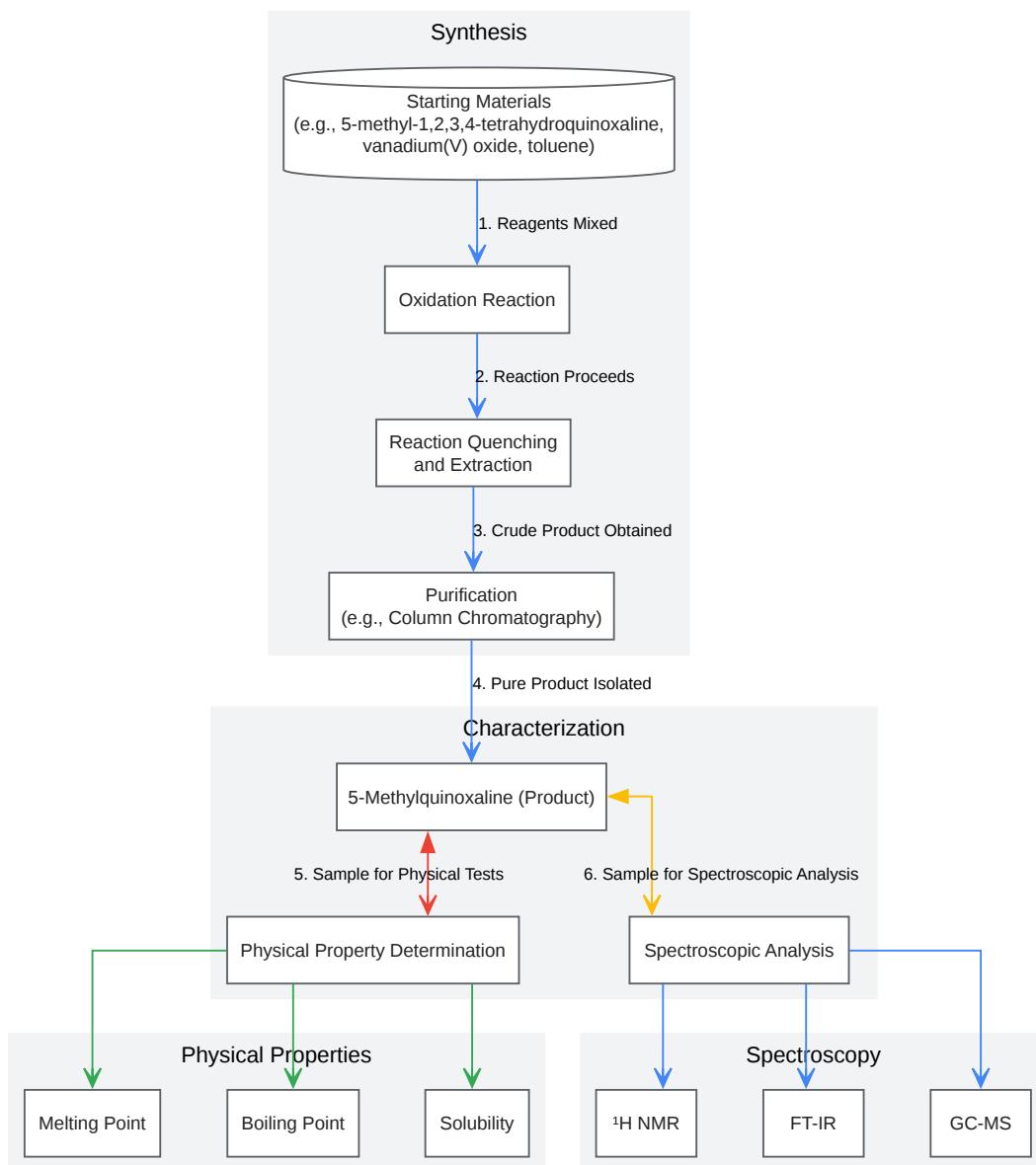
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[28][29][30][31][32] For a liquid sample like **5-Methylquinoxaline**, the Attenuated Total Reflectance (ATR) method is commonly used.[28][30][32]

Procedure:

- A drop of the liquid sample is placed directly on the ATR crystal.[28][30]
- Pressure is applied to ensure good contact between the sample and the crystal.[30]
- The FT-IR spectrum is recorded.[28]

GC-MS is a powerful technique for separating and identifying volatile organic compounds.[33][34][35][36][37]

Procedure:


- A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity.[37]

- The separated components then enter the mass spectrometer, where they are ionized and fragmented.[35]
- The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.[36]

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of **5-Methylquinoxaline**.

General Workflow for Synthesis and Characterization of 5-Methylquinoxaline

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow

Applications and Relevance

5-Methylquinoxaline is a versatile compound with applications in various fields. It is a known flavoring agent, contributing to the sensory profile of roasted foods.^[1] In the pharmaceutical industry, the quinoxaline scaffold is of significant interest due to its presence in various biologically active compounds, including anticancer, anti-inflammatory, and antibacterial agents.^[7] Furthermore, **5-methylquinoxaline** serves as a building block in the synthesis of more complex molecules, such as dyes and other functional materials. A thorough understanding of its physical properties is crucial for its application in these areas, from optimizing reaction conditions to ensuring the quality and purity of the final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]
- 3. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 13708-12-8: 5-methylquinoxaline | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Showing Compound 5-Methylquinoxaline (FDB011188) - FooDB [foodb.ca]
- 7. nbinfo.com [nbinfo.com]
- 8. Quinoxaline, 5-methyl- [webbook.nist.gov]
- 9. 5-Methylquinoxaline | lookchem [lookchem.com]
- 10. 5-methyl quinoxaline, 13708-12-8 [thegoodsentscompany.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. [byjus.com](#) [byjus.com]
- 14. [pennwest.edu](#) [pennwest.edu]
- 15. [vijaynazare.weebly.com](#) [vijaynazare.weebly.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. [uomus.edu.iq](#) [uomus.edu.iq]
- 18. [chemconnections.org](#) [chemconnections.org]
- 19. [researchgate.net](#) [researchgate.net]
- 20. [scribd.com](#) [scribd.com]
- 21. [m.youtube.com](#) [m.youtube.com]
- 22. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 23. 29.9 ^1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 24. [chem.libretexts.org](#) [chem.libretexts.org]
- 25. [books.rsc.org](#) [books.rsc.org]
- 26. [nmr.chem.ox.ac.uk](#) [nmr.chem.ox.ac.uk]
- 27. [scribd.com](#) [scribd.com]
- 28. [drawellanalytical.com](#) [drawellanalytical.com]
- 29. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 30. [drawellanalytical.com](#) [drawellanalytical.com]
- 31. [researchgate.net](#) [researchgate.net]
- 32. [jascoinc.com](#) [jascoinc.com]
- 33. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 35. [dem.ri.gov](#) [dem.ri.gov]
- 36. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 37. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 5-Methylquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213170#physical-properties-of-5-methylquinoxaline\]](https://www.benchchem.com/product/b1213170#physical-properties-of-5-methylquinoxaline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com